2-Amino-6-(2,2-dimethylpropanoyl)-4,4-bis[(propan-2-ylideneamino)oxy]-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
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Overview
Description
2-AMINO-6-(2,2-DIMETHYLPROPANOYL)-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[310]HEX-2-ENE-1,5-DICARBONITRILE is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-(2,2-DIMETHYLPROPANOYL)-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by functional group modifications to introduce the amino, dimethylpropanoyl, and isopropylideneaminooxy groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-6-(2,2-DIMETHYLPROPANOYL)-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-AMINO-6-(2,2-DIMETHYLPROPANOYL)-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-AMINO-6-(2,2-DIMETHYLPROPANOYL)-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-6-(2,2-DIMETHYLPROPANOYL)-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE: shares structural similarities with other bicyclic compounds containing amino and isopropylideneaminooxy groups.
2-AMINO-6-(2,2-DIMETHYLPROPANOYL)-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE: is unique due to its specific arrangement of functional groups and the presence of the dimethylpropanoyl moiety.
Uniqueness
The uniqueness of 2-AMINO-6-(2,2-DIMETHYLPROPANOYL)-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE lies in its complex structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H24N6O3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-amino-6-(2,2-dimethylpropanoyl)-4,4-bis[(propan-2-ylideneamino)oxy]-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile |
InChI |
InChI=1S/C18H24N6O3/c1-10(2)23-26-18(27-24-11(3)4)17(9-20)12(13(25)15(5,6)7)16(17,8-19)14(21)22-18/h12H,1-7H3,(H2,21,22) |
InChI Key |
XIHJFXWXSRVLBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC1(C2(C(C2(C(=N1)N)C#N)C(=O)C(C)(C)C)C#N)ON=C(C)C)C |
Origin of Product |
United States |
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